molecular formula C12H18N2O2 B7322603 1-Ethyl-1-[1-(3-methoxyphenyl)ethyl]urea

1-Ethyl-1-[1-(3-methoxyphenyl)ethyl]urea

Cat. No.: B7322603
M. Wt: 222.28 g/mol
InChI Key: YDJSVUNWHICADT-UHFFFAOYSA-N
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Description

1-Ethyl-1-[1-(3-methoxyphenyl)ethyl]urea is a substituted urea derivative characterized by a urea backbone (NH₂–CO–NH₂) with two alkyl-aryl substituents. The compound features an ethyl group and a 3-methoxyphenyl ethyl moiety, distinguishing it from simpler urea analogs. Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and tunable electronic properties.

Properties

IUPAC Name

1-ethyl-1-[1-(3-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-14(12(13)15)9(2)10-6-5-7-11(8-10)16-3/h5-9H,4H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJSVUNWHICADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C1=CC(=CC=C1)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-ethyl-1-[1-(3-methoxyphenyl)ethyl]urea and similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-Ethyl-1-[1-(3-methoxyphenyl)ethyl]urea Ethyl, 3-methoxyphenyl ethyl Not reported Not reported Meta-methoxy group enhances polarity
1-Ethyl-1-(2-methylphenyl)urea Ethyl, 2-methylphenyl C₁₀H₁₄N₂O 178.23 Ortho-methyl group increases steric hindrance
3-[3,5-bis(trifluoromethyl)phenyl]-1-ethyl-1-[1-(4-methoxyphenyl)propan-2-yl]urea Ethyl, 4-methoxyphenyl propan-2-yl, 3,5-bis(trifluoromethyl)phenyl C₂₁H₂₁F₆N₃O₂ 477.41 Trifluoromethyl groups enhance electron-withdrawing effects
3-(3,4-Dichlorophenyl)-1,1-dimethylurea 3,4-Dichlorophenyl, dimethyl C₉H₁₀Cl₂N₂O 245.10 Chlorine substituents increase lipophilicity

Substituent Effects on Properties

  • Trifluoromethyl groups in ’s compound create strong electron-withdrawing effects, which may improve stability against oxidation but reduce nucleophilicity .
  • Steric and Reactivity Considerations :

    • The ethyl group in the target compound likely imposes moderate steric hindrance, similar to 1-ethyl-1-(2-methylphenyl)urea . In contrast, bulkier substituents (e.g., the propan-2-yl group in ) may hinder molecular packing or binding interactions.
    • Halogenated analogs (e.g., 3,4-dichlorophenyl derivatives) exhibit increased lipophilicity, making them more suitable for membrane penetration in agrochemical applications .

Research Implications and Limitations

  • Halogenated ureas () are historically significant as herbicides, but the target compound’s lack of halogens may shift its utility toward less toxic applications.
  • Knowledge Gaps: Experimental data (e.g., crystallographic analysis via SHELX , toxicity profiles) for the target compound are absent in the evidence. Further studies are needed to confirm its physical and biological properties.

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